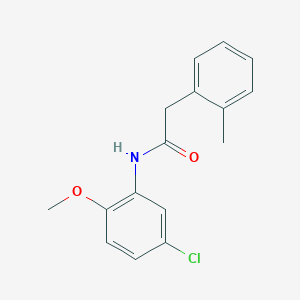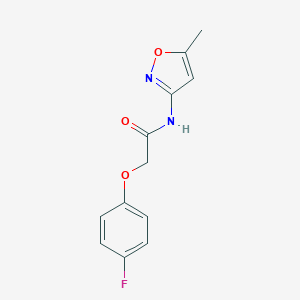![molecular formula C17H17N5S B245857 (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245857.png)
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CYC-3, is a novel compound with potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazoles and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been shown to inhibit the activity of various kinases, including CDK2, CDK5, and GSK-3β. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to inhibit the activity of PDK1, which is involved in the PI3K/Akt signaling pathway, and to downregulate the expression of various oncogenes, including c-Myc and cyclin D1.
Biochemical and Physiological Effects:
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and sensitize them to chemotherapy. (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the activity of various kinases, including CDK2, CDK5, and GSK-3β, which are involved in cell cycle regulation and neuronal function. Furthermore, (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of PDK1, which is involved in the PI3K/Akt signaling pathway, and to downregulate the expression of various oncogenes, including c-Myc and cyclin D1.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential applications in cancer research, its ability to inhibit the activity of various kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate the potential of (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for cancer treatment. Another direction is to explore the mechanism of action of (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on various signaling pathways. Furthermore, future research could focus on the development of more efficient synthesis methods for (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and the optimization of its pharmacokinetic properties. Overall, (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has the potential to be a valuable tool for scientific research and cancer treatment.
Synthesemethoden
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been synthesized using various methods, including the reaction of 3-cyclohexyl-1H-indole-2-carbaldehyde with thiosemicarbazide followed by cyclization with triethyl orthoformate and triethylamine. Another method involves the reaction of 3-cyclohexyl-1H-indole-2-carbaldehyde with thiosemicarbazide and ammonium acetate in acetic acid. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the activity of various kinases, including CDK2, CDK5, and GSK-3β, which are involved in cell cycle regulation and neuronal function. Furthermore, (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Eigenschaften
Molekularformel |
C17H17N5S |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H17N5S/c1-2-6-11(7-3-1)15-19-20-17-22(15)21-16(23-17)14-10-12-8-4-5-9-13(12)18-14/h4-5,8-11,21H,1-3,6-7H2/b16-14+ |
InChI-Schlüssel |
MQCXMIVNPKDCCY-JQIJEIRASA-N |
Isomerische SMILES |
C1CCC(CC1)C2=NN=C3N2N/C(=C\4/C=C5C=CC=CC5=N4)/S3 |
SMILES |
C1CCC(CC1)C2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3 |
Kanonische SMILES |
C1CCC(CC1)C2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)







![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
